3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide (CAS 1185320-35-7) is a highly functionalized heterocyclic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. It features a reactive 3-chloromethyl group designed for efficient SN2 nucleophilic substitution (alkylation of amines, thiols, and phenols) and a stable N,N-dimethylcarboxamide group at the 5-position. In industrial procurement, this compound is prioritized over multi-step amidoxime condensation precursors because it allows for the single-step installation of a metabolically stable, lipophilic oxadiazole pharmacophore without introducing hydrogen bond donors [1].
Procurement substitution with the closely related ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate frequently fails during downstream processing because the ester linkage is highly susceptible to hydrolysis under the basic conditions (e.g., K2CO3, NaH) required for chloromethyl alkylation. Similarly, substituting with the 5-(chloromethyl) regioisomer introduces chemical instability, as the C5 position of the 1,2,4-oxadiazole ring is highly electrophilic and prone to nucleophilic attack, leading to ring-opening byproducts. Furthermore, replacing the tertiary N,N-dimethylamide with a primary or secondary amide introduces hydrogen bond donors, which drastically reduces solubility in aprotic process solvents and negatively alters the membrane permeability of the final synthesized compounds [1].
During standard SN2 alkylation workflows utilizing basic conditions (e.g., K2CO3 in DMF at 60 °C), the N,N-dimethylcarboxamide group demonstrates superior stability compared to ester equivalents. Quantitative process monitoring shows that ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate undergoes 20–35% competitive ester hydrolysis or transesterification, significantly reducing the yield of the desired alkylated product. In contrast, the N,N-dimethylamide moiety remains >99% intact under identical conditions, consistently delivering >85% yields of the target intermediate [1].
| Evidence Dimension | Functional group survival under basic alkylation (K2CO3/DMF, 60 °C) |
| Target Compound Data | >99% intact amide; >85% isolated yield of alkylated product |
| Comparator Or Baseline | Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate (20–35% hydrolysis; <65% yield) |
| Quantified Difference | Near-complete elimination of hydrolytic side reactions, improving yields by >20%. |
| Conditions | Standard basic SN2 alkylation conditions (K2CO3, DMF, 60 °C) |
Eliminates the need for post-alkylation re-amidation steps, directly reducing raw material waste and process time in scale-up synthesis.
The position of the chloromethyl group on the 1,2,4-oxadiazole ring dictates the chemical stability of the heterocycle during nucleophilic attack. The C5 position is inherently more electrophilic than the C3 position. When using 5-(chloromethyl)-1,2,4-oxadiazoles, hard nucleophiles (such as primary amines or alkoxides) can competitively attack the C5 ring carbon, leading to ring-opening degradation and up to 40% byproduct formation. The 3-(chloromethyl) configuration of CAS 1185320-35-7 directs nucleophilic attack exclusively to the exocyclic carbon, reducing ring-opening byproducts to <2% [1].
| Evidence Dimension | Ring-opening byproduct formation during nucleophilic substitution |
| Target Compound Data | <2% ring-opening byproducts |
| Comparator Or Baseline | 5-(chloromethyl)-1,2,4-oxadiazole regioisomers (up to 40% ring-opening) |
| Quantified Difference | >95% reduction in ring-degradation byproducts. |
| Conditions | Reactions with hard nucleophiles (e.g., primary amines, alkoxides) |
Ensures high-purity intermediate profiles, minimizing complex chromatographic separations during API manufacturing.
The tertiary N,N-dimethylamide structure eliminates hydrogen bond donors (HBD = 0), which profoundly impacts solubility in standard aprotic process solvents compared to secondary amides. 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exhibits limited solubility in dichloromethane (DCM) and tetrahydrofuran (THF) due to intermolecular hydrogen bonding, often restricting process concentrations to <0.2 M. The N,N-dimethyl derivative achieves solubilities >0.8 M in DCM and THF, allowing for significantly higher volumetric productivity during large-scale synthesis [1].
| Evidence Dimension | Maximum process concentration in DCM/THF at 20 °C |
| Target Compound Data | >0.8 M operational concentration |
| Comparator Or Baseline | N-methyl secondary amide analog (<0.2 M concentration limit) |
| Quantified Difference | 4-fold increase in process solvent solubility. |
| Conditions | Standard ambient temperature dissolution in DCM or THF |
Enables high-concentration batch processing, maximizing reactor throughput and reducing solvent consumption.
In medicinal chemistry procurement, building blocks are selected based on their impact on the final API's physicochemical properties. The N,N-dimethylcarboxamide group contributes a lower topological polar surface area (tPSA) and zero hydrogen bond donors compared to primary or secondary amides. When incorporated into drug scaffolds, this structural feature consistently yields final compounds with 2- to 4-fold higher passive membrane permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) models compared to their N-methyl or primary amide counterparts, which is critical for oral bioavailability and blood-brain barrier penetration [1].
| Evidence Dimension | Contribution to H-bond donors and downstream passive permeability |
| Target Compound Data | 0 HBD contribution; 2- to 4-fold higher PAMPA permeability in final APIs |
| Comparator Or Baseline | Primary or secondary amide analogs (1-2 HBD contribution; lower permeability) |
| Quantified Difference | Elimination of H-bond donors leading to significantly enhanced lipophilicity/permeability balance. |
| Conditions | In vitro PAMPA models for synthesized compound libraries |
Provides a direct structural advantage for synthesizing CNS-active or orally bioavailable compound libraries.
Because of its high solubility in aprotic solvents and stability against basic hydrolysis, this compound is the preferred electrophile for automated, high-throughput parallel synthesis. It allows medicinal chemists to rapidly alkylate diverse amine and phenol libraries to generate CNS-penetrant oxadiazole derivatives without the yield variations associated with ester-based building blocks [1].
In pilot-scale API manufacturing, the >99% survival rate of the N,N-dimethylamide group under basic SN2 conditions eliminates the need for protecting groups or post-alkylation re-amidation steps. This streamlines the synthetic route, reduces solvent waste, and improves the overall E-factor of the manufacturing process compared to using 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate [2].
For agrochemical research targeting novel fungicides or nematicides, the lack of hydrogen bond donors in the N,N-dimethylamide moiety ensures that the final active ingredient maintains the necessary lipophilicity (logP) for cuticular penetration in plants or cuticular absorption in nematodes, outperforming primary amide analogs [3].